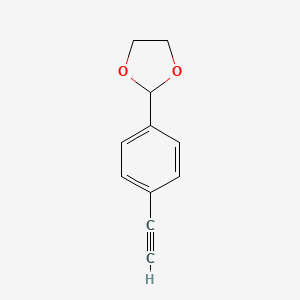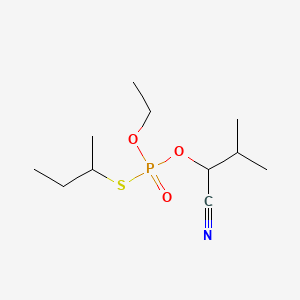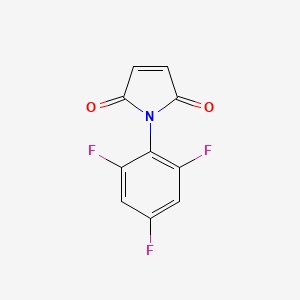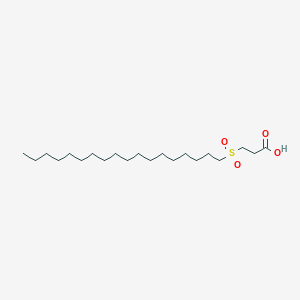
3-(Octadecane-1-sulfonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octadecane-1-sulfonyl)propanoic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of a long alkyl chain (octadecane) attached to a sulfonyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecane-1-sulfonyl)propanoic acid typically involves the sulfonation of octadecane followed by the introduction of the propanoic acid group. One common method involves the reaction of octadecane with sulfur trioxide or chlorosulfonic acid to form octadecane-1-sulfonic acid. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the propanoic acid group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Octadecane-1-sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
3-(Octadecane-1-sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: The compound can be used to study membrane interactions and protein-lipid interactions due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Octadecane-1-sulfonyl)propanoic acid involves its interaction with molecular targets such as proteins and lipids. The long alkyl chain allows it to insert into lipid bilayers, affecting membrane fluidity and permeability. The sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexadecane-1-sulfonyl)propanoic acid
- 3-(Dodecane-1-sulfonyl)propanoic acid
- 3-(Tetradecane-1-sulfonyl)propanoic acid
Comparison
Compared to similar compounds, 3-(Octadecane-1-sulfonyl)propanoic acid has a longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant. Its unique structural features provide distinct advantages in applications requiring strong amphiphilic properties.
Properties
CAS No. |
148429-68-9 |
|---|---|
Molecular Formula |
C21H42O4S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-octadecylsulfonylpropanoic acid |
InChI |
InChI=1S/C21H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26(24,25)20-18-21(22)23/h2-20H2,1H3,(H,22,23) |
InChI Key |
LECXDNCKDPSAFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
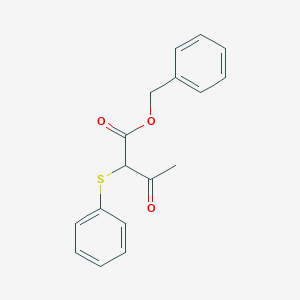
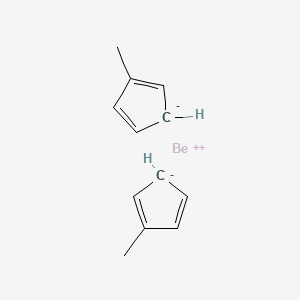
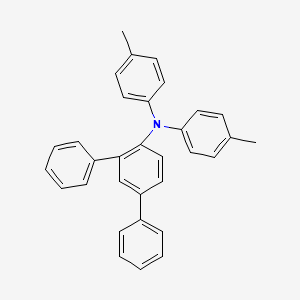
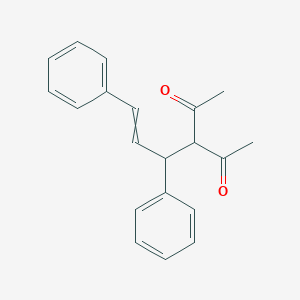
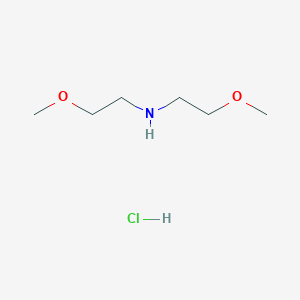
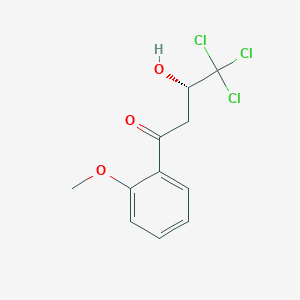
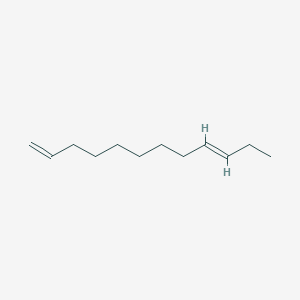
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
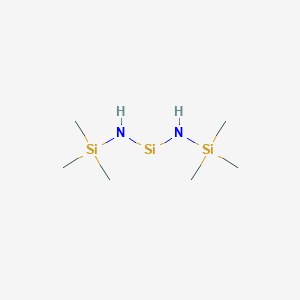
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
